MonosodiuM Maleate Trihydrate

Solubility Formulation Analytical Chemistry

Formulating buffer systems or conducting salt screening requires consistent solubility and hydration states. Variable hygroscopicity in alternate dicarboxylate salts introduces irreproducibility. Monosodium maleate trihydrate (CAS 3105-55-3) solves this with: • Fixed trihydrate stoichiometry & solubility spec (26.0-30.0% w/v) for reproducible stock solutions • pKa₂ 6.22 providing buffering capacity in pH 5.0-7.0 range (enzymatic assays, protein purification) • Characterized hygroscopic growth factor (GF 1.76-2.18) for controlled humidity studies • ≥98.0% purity by neutralization titration, anhydrous basis

Molecular Formula C4H9NaO7
Molecular Weight 192.10 g/mol
Cat. No. B8003687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonosodiuM Maleate Trihydrate
Molecular FormulaC4H9NaO7
Molecular Weight192.10 g/mol
Structural Identifiers
SMILESC(=CC(=O)[O-])C(=O)O.O.O.O.[Na+]
InChIInChI=1S/C4H4O4.Na.3H2O/c5-3(6)1-2-4(7)8;;;;/h1-2H,(H,5,6)(H,7,8);;3*1H2/q;+1;;;/p-1/b2-1-;;;;
InChIKeyVOWLSUZYJXDGNJ-SQDRRJMKSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monosodium Maleate Trihydrate Technical Specifications


Monosodium maleate trihydrate (CAS 3105-55-3; C₄H₃NaO₄·3H₂O; MW 192.10) is the monosodium salt of maleic acid crystallized with three water molecules [1]. It is supplied as a white to almost white crystalline powder or crystals with a purity specification of ≥98.0% (as determined by neutralization titration, calculated on anhydrous substance) [1]. The compound is fully soluble in water, yielding an almost transparent solution, with a solubility specification of 26.0–30.0% w/v [1]. It functions as a buffering agent, chemical intermediate, and research reagent .

Form
Trihydrate with fixed stoichiometry supports reproducible gravimetric preparation
Solubility
High aqueous solubility profile enables concentrated stock solutions
Buffering
pKa₂ near physiological pH supports buffer systems in enzymatic and cell-based assays

Monosodium Maleate Trihydrate: Analog Substitution Challenges


Within the family of sodium salts of dicarboxylic acids—including sodium fumarate, sodium succinate, and sodium malate—significant differences in solubility, hydration state, acid-base equilibrium, and hygroscopic behavior preclude direct interchangeability [1]. Monosodium maleate trihydrate exhibits a defined water solubility specification of 26.0–30.0% w/v, which differs markedly from that of sodium fumarate (228 g/L ≈ 22.8% w/v for the disodium salt) [2][3]. The trihydrate form possesses a fixed hydration stoichiometry that influences its crystalline behavior and deliquescence profile, whereas sodium fumarate is described as hygroscopic and may exhibit variable water uptake [4]. Furthermore, maleate salts exhibit a characteristic pH-dependent conversion to the free base with a pH_max range of 3.3–3.6, a property not shared by fumarate or succinate salts, with direct implications for formulation stability in solid dosage forms [5]. These distinct physicochemical parameters mean that substitution without reformulation or revalidation will alter buffer capacity, dissolution kinetics, and long-term stability.

!
Solubility differs from sodium fumarate and succinate; direct swap may alter buffer capacity and dissolution kinetics.
!
Trihydrate hydration state vs. hygroscopic analogs: moisture sorption behavior can shift storage and weighing consistency.
!
Maleate pH_max (3.3–3.6) causes salt-to-base conversion at higher pH; fumarate/succinate lack this sensitivity, risking formulation stability.

Monosodium Maleate Trihydrate Comparative Performance


Solubility vs. Sodium Fumarate

Monosodium maleate trihydrate exhibits a manufacturer-specified water solubility of 26.0–30.0% w/v, corresponding to a solution concentration range of 260–300 g/L [1]. In comparison, sodium fumarate (disodium salt) has a reported water solubility of 228 g/L [2]. The maleate salt thus demonstrates a higher gravimetric solubility of approximately 14–32% relative to the fumarate analog under comparable aqueous conditions.

Solubility vs. Fumarate
Cross-study comparable
260–300 g/L
vs. sodium fumarate 228 g/L
Supports solubility screening for aqueous formulations
Approx. 14–32% higher gravimetric solubility; vendor specification
Solubility Formulation Analytical Chemistry

Hydration State & Deliquescence

Sodium maleate particles have been shown to neither crystallize nor deliquesce under ambient humidity conditions, exhibiting a hygroscopic growth factor of 1.76–2.18 over the relative humidity range of 10–90% [1]. In contrast, sodium fumarate is explicitly classified as hygroscopic in vendor safety data sheets and requires storage below 30°C to mitigate moisture uptake [2]. The trihydrate form of monosodium maleate provides a defined hydration stoichiometry (three water molecules per formula unit), which stabilizes the crystalline lattice and reduces uncontrolled moisture sorption compared to anhydrous or poorly defined hydrated forms.

Hydration & Deliquescence
Cross-study comparable
GF 1.76–2.18
No crystallization/deliquescence
Fixed trihydrate reduces ambient moisture sensitivity
Hygroscopicity comparable to NaCl; fumarate labeled hygroscopic
Hygroscopicity Solid-State Chemistry Atmospheric Chemistry

Maleate vs. Fumarate pH Stability

Maleate salts of basic drugs exhibit a characteristic pH_max (pH of maximum solubility) in the range of 3.3–3.6 [1]. Above this pH, the maleate salt undergoes disproportionation, converting to the less soluble free base form. This pH-dependent conversion is a unique feature of the maleate counterion and is not observed with fumarate or succinate salts in the same manner [1]. In solid dosage forms, a microenvironmental pH above 4.3 has been shown to trigger salt-to-base conversion, whereas maintaining pH <3.0 prevents this instability [1].

pH Stability Threshold
Class-level inference
pH_max 3.3–3.6
Maleate salt disproportionation above this pH
Formulation stability review required for solid dosage forms
Microenvironmental pH must stay below threshold
pHmax Salt Disproportionation Formulation Stability

pKa & Buffering: Maleate vs. Malate

Monosodium maleate is derived from maleic acid, a dicarboxylic acid with pKa₁ = 1.94 and pKa₂ = 6.22 [1]. The monosodium salt provides an effective buffer range between pH 5.0 and 7.0 . In contrast, malic acid (precursor to monosodium malate) has pKa values of approximately 3.4 and 5.1, and its sodium salt (E350) is typically employed as a food additive and humectant rather than as a precision biochemical buffer [2]. The higher pKa₂ of maleic acid (6.22) shifts the buffering plateau of the monosodium maleate system closer to physiological pH, making it suitable for biological assays requiring pH stability near neutrality.

pKa & Buffering
Class-level inference
pKa₂ 6.22
vs. malate pKa₂ ~5.1
Supports buffer preparation near neutral pH for biochemical assays
Effective range pH 5.0–7.0
Buffering pKa Biochemical Assays

Malate Salts: Flavor & pH Modulation

A pending patent application (US 18302482) discloses the use of partially hydrogenated malic acid salts—specifically including monopotassium malate and monosodium malate—as pH stabilizing agents in food and confectionery compositions [1]. The patent claims that these malate salts, in combination with food-safe acids, augment flavor profiles by providing pH buffering that enhances the perception of sourness and fruit notes [1]. While monosodium maleate is not explicitly named in this patent, its close structural relationship to monosodium malate suggests potential analogous utility; however, maleate salts carry different toxicological and regulatory profiles that may restrict food use.

Flavor Modulation Patent
Supporting evidence
Malate salt pH stabilization
Patent US 18302482 for confectionery; maleate analog
Research tool for non-food flavor models only
Regulatory status differs; data to verify for maleate
Food Science Flavor Enhancement pH Buffering

Crystallinity & Processability: Maleate vs. Fumarate

In a comparative pharmaceutical salt screening study, maleate and fumarate salts of a drug candidate were evaluated for multiple physicochemical properties [1]. The maleate salt demonstrated a higher weighted score for water solubility (score = 2; WT x Score = 16) compared to the fumarate salt (score = 1; WT x Score = 8) [1]. Additionally, the maleate salt exhibited superior performance in processability metrics, including reduced filming/sticking tendency during tablet compression and favorable corrosion profiles [1]. Both salts showed equivalent high scores for crystallinity and hygrodynamic behavior at elevated relative humidity [1].

Salt Screening Score
Class-level inference
Score 670/692
Maleate vs. fumarate 685; hydrochloride 547
Balanced crystallinity and processability in salt selection
Fumarate slightly higher aggregate but maleate higher solubility
Polymorphism Processability Pharmaceutical Salts

Monosodium Maleate Trihydrate Applications


Concentrated Buffer Stock Solutions

Given its specified water solubility of 26.0–30.0% w/v (260–300 g/L) [1], monosodium maleate trihydrate is well-suited for preparing concentrated aqueous stock solutions for buffer systems. The compound's pKa₂ of 6.22 provides effective buffering capacity in the pH 5.0–7.0 range [2], making it useful for enzymatic assays, protein purification, and cell culture media requiring near-neutral pH stability. Compared to sodium fumarate (228 g/L solubility) [3], the maleate salt permits higher molar concentrations in a given volume, reducing preparation time and solvent consumption.

Atmospheric Aerosol Research

Sodium maleate particles have been characterized as neither crystallizing nor deliquescing under ambient relative humidity conditions, exhibiting a defined hygroscopic growth factor (GF = 1.76–2.18) comparable to inorganic reference salts [4]. The trihydrate form provides a fixed water stoichiometry that facilitates precise gravimetric measurements and controlled humidity exposure studies. These properties make monosodium maleate trihydrate a reproducible model compound for investigating the hygroscopic behavior and water uptake of organic aerosols, with less variable moisture sorption than hygroscopic alternatives such as sodium fumarate [5].

Pharmaceutical Salt Screening

Monosodium maleate serves as a representative maleate counterion for pharmaceutical salt screening studies. The maleate salt class exhibits a characteristic pH_max of 3.3–3.6, above which disproportionation to the free base occurs [6]. This property requires formulators to maintain a microenvironmental pH below 3.3 in solid dosage forms to ensure stability [6]. In comparative salt screens, maleate salts demonstrate a favorable balance of crystallinity, processability (reduced filming/sticking), and acceptable solubility [7]. Researchers developing salt forms of basic drug candidates can use monosodium maleate as a reference standard to assess the viability of the maleate counterion and to design stability-indicating analytical methods.

Non-Food Flavor Modulation Models

Although not approved as a direct food additive, monosodium maleate's close structural relationship to monosodium malate (which is patented for flavor modulation and pH stabilization in confectionery [8]) makes it a useful research tool for investigating the buffering effects of dicarboxylate salts on flavor perception in non-food model systems. Applications include studying pH-dependent sourness and fruit flavor enhancement in aqueous model solutions, oral care product prototypes, and analytical method development for pH-stabilized flavor matrices. The compound's defined hydration state and solubility facilitate reproducible formulation of test solutions.

Application
Selection Property
Validation Focus
Concentrated buffer stock solutions
High aqueous solubility and pKa₂ near 6.2
Buffer capacity in pH 5–7 range for enzymatic/cell-based assays
Atmospheric aerosol research
Defined trihydrate stoichiometry and moderate hygroscopic growth
Reproducible water uptake models; no deliquescence artifacts
Pharmaceutical salt screening
Maleate counterion with characteristic pH_max behavior
Stability-indicating methods and processability profiling
Non-food flavor modulation models
Structural analog to malate salts; pH-stabilizing potential
Buffering effect on sourness perception in model systems (non-food only)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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